molecular formula C12H15BrClNO2 B2744803 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] hydrochloride CAS No. 2241129-22-4

6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] hydrochloride

Cat. No.: B2744803
CAS No.: 2241129-22-4
M. Wt: 320.61
InChI Key: ZANATMNYIBPYTH-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] hydrochloride is a halogenated spirocyclic benzoxazine derivative with a molecular formula of C₁₁H₁₃BrClNO₂ (calculated based on structural analysis). It features a spirocyclic architecture, where a benzoxazine ring is fused to an oxane (tetrahydropyran) ring at the spiro carbon, with a bromine substituent at the 6-position of the benzoxazine moiety. The compound is primarily utilized in medicinal chemistry and drug discovery as a building block for synthesizing bioactive molecules targeting central nervous system (CNS) disorders .

Key identifiers include:

  • CAS Number: 1260803-10-8 (primary) or 105655-01-4 (discrepancy noted between sources) .
  • Molecular Weight: ~276.56 g/mol (for the spirocyclopropane analog; exact value for the oxane variant requires confirmation) .
  • Hazard Classification: Harmful if swallowed (GHS hazard code: Xn, R22) .

Properties

IUPAC Name

6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4'-oxane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-9-1-2-11-10(7-9)14-8-12(16-11)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANATMNYIBPYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C(O2)C=CC(=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4’-oxane] hydrochloride typically involves the reaction of 6-bromo-2-hydroxybenzaldehyde with an appropriate amine under acidic conditions to form the benzoxazine ring. This intermediate is then reacted with an oxane derivative to form the spiro compound. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as the laboratory methods, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4’-oxane] hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxazine derivatives.

    Oxidation Reactions: Products include oxidized benzoxazine derivatives with different functional groups.

    Reduction Reactions: Products include reduced amine derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] hydrochloride is being explored for its biological activities, particularly in the development of novel therapeutic agents. Preliminary studies suggest potential anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds similar to this hydrochloride exhibit significant antiproliferative effects against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
MCF73.2365-Fluorouracil20.43
HCT1162.434Sunitinib23.44
A4314.1115-Fluorouracil23.44

These findings indicate a promising pathway for further drug development targeting specific cancer types.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique spiro structure allows for various chemical transformations:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups.
  • Oxidation and Reduction : It can undergo oxidation to form oxo derivatives or reduction to yield debrominated products.

This versatility makes it an attractive candidate for synthetic chemists aiming to develop new compounds with specific functionalities.

Materials Science

The compound's unique structural features may also find applications in materials science, particularly in the development of new polymers or materials with specific mechanical or chemical properties. Its ability to form stable bonds can be harnessed in creating advanced materials for industrial applications.

Case Study 1: Antimicrobial Properties

A study conducted on spirocyclic compounds similar to 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] hydrochloride demonstrated notable antibacterial activity against several strains of bacteria, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Drug Development

In another research initiative, scientists synthesized derivatives of this compound to evaluate their efficacy against drug-resistant cancer cell lines. The results indicated that modifications of the bromine substituent could enhance biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4’-oxane] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target, but generally involve the formation of stable complexes that alter the function of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness and functional properties are best contextualized against analogs in the benzoxazine and spirocyclic families. Below is a detailed comparison:

Positional Isomers: Bromine Substitution Effects

  • 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine (CAS: 625394-65-2): Differs in bromine placement (8-position vs. 6-position). Lacks the spiro-oxane ring system.

Spirocyclic Analogs

  • 7-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride (CAS: Not specified): Features a spirocyclopropane ring instead of oxane. Molecular Weight: 276.56 g/mol (vs. ~276.56 g/mol for the oxane variant, suggesting similar bulk despite ring differences). Cyclopropane’s strain energy may enhance metabolic stability but reduce solubility compared to the oxane analog .
  • 1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride (CAS: 1803594-66-2):

    • Replaces benzoxazine with an indene moiety.
    • Molecular Weight : 239.74 g/mol (lighter due to absence of bromine and benzoxazine).
    • Prioritizes amine functionality for target engagement in receptor-binding studies .

Non-Spiro Benzoxazine Derivatives

  • 5a,6,11a,12-Tetrahydro-5a,11a-dimethyl[1,4]benzoxazino[3,2-b][1,4]benzoxazine (Compound 13a): A dimeric benzoxazine with dual fused rings. Exhibits UV absorbance at λmax 295 nm (log ε 3.61), suggesting extended conjugation vs. the monocyclic spiro target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] HCl 1260803-10-8 C₁₁H₁₃BrClNO₂ ~276.56* Bromine, Spiro-oxane
7-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] HCl N/A C₁₀H₁₂BrClN₂O 276.56 Bromine, Spiro-cyclopropane
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine 625394-65-2 C₈H₈BrNO 214.06 Bromine, Non-spiro
1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine HCl 1803594-66-2 C₁₃H₁₈ClNO 239.74 Amine, Spiro-oxane

*Exact value requires experimental confirmation.

Notes on Discrepancies and Limitations

  • CAS Number Conflict: Two CAS numbers (1260803-10-8 and 105655-01-4) are associated with the target compound, possibly due to vendor-specific nomenclature or isomeric variations .
  • Data Gaps: Limited solubility, stability, and bioactivity data are available for direct comparison. Further experimental studies are recommended.

Biological Activity

6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] hydrochloride is a compound characterized by its unique spirocyclic structure, which includes a benzoxazine ring fused to an oxane ring. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] hydrochloride is C12H14BrNO2·HCl, with a molecular weight of 320.61 g/mol. Its structure can be represented as follows:

IUPAC Name 6bromospiro[3,4dihydro1,4benzoxazine2,4oxane];Hydrochloride\text{IUPAC Name }6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4'-oxane];\text{Hydrochloride}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spiro structure facilitates unique binding interactions that can modulate the activity of these target molecules. The exact pathways involved in its action depend on the specific biological context but generally involve the formation of stable complexes that alter target functions.

Antimicrobial Activity

Preliminary studies suggest that derivatives related to 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] exhibit significant antimicrobial properties. For instance, compounds sharing structural similarities have been evaluated for their efficacy against various bacterial and fungal pathogens. These studies indicate that modifications to the benzoxazine moiety can enhance antimicrobial effectiveness .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Specific studies have focused on its potential to inhibit α-glucosidase and other enzymes involved in metabolic pathways. Molecular docking simulations have shown promising binding affinities with these targets, suggesting a mechanism through which the compound could exert therapeutic effects against conditions such as diabetes .

Case Study 1: Antimicrobial Evaluation

In a comparative study involving several benzoxazine derivatives, 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] hydrochloride was tested against standard strains of bacteria and fungi. The results demonstrated that certain modifications led to enhanced antimicrobial activity compared to standard drugs like chloramphenicol and mancozeb. The most potent derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of the controls used in the study .

Case Study 2: Enzyme Inhibition Studies

A series of experiments evaluated the inhibitory effects of 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] on α-glucosidase. Results indicated that compounds with hydroxyl substitutions showed superior inhibitory activity compared to standard reference inhibitors such as acarbose. The binding modes were further elucidated through molecular docking studies that highlighted critical interactions between the compound and the enzyme active site .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Features
6-Bromo-3,4-dihydro-2H-1,4-benzoxazineBenzoxazineBasic structure without cyclobutane moiety
6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane]SpirocyclicFeatures a cyclopropane instead of cyclobutane
6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] hydrochloride SpirocyclicUnique spiro structure enhancing biological activity

The uniqueness of 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] hydrochloride lies in its specific spirocyclic arrangement which imparts distinct chemical and physical properties that differentiate it from structurally similar compounds.

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